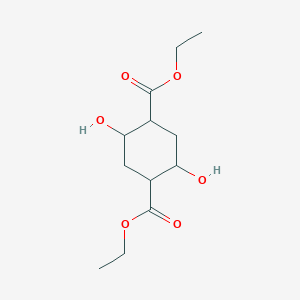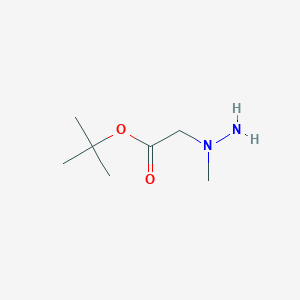
tert-Butyl 2-(1-methylhydrazinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 2-(1-methylhydrazinyl)acetate is a chemical entity that has been explored in various synthetic pathways for the development of pharmaceuticals and other organic compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl compounds and their synthesis, which can provide insight into the chemistry of tert-butyl derivatives.
Synthesis Analysis
The synthesis of tert-butyl compounds often involves multiple steps and can include the use of tert-butylhydrazine as a starting material or intermediate. For example, in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, tert-butylhydrazine is used in conjunction with other reagents to create a complex molecule with a pyridazinone core . Similarly, tert-butyl acetothioacetate is used in the synthesis of a furanone derivative, showcasing the versatility of tert-butyl compounds in synthetic chemistry . These examples demonstrate the reactivity of tert-butyl groups and their utility in constructing diverse molecular architectures.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be quite complex, as evidenced by the crystal structure of the synthesized pyridazinone derivative, which crystallizes in an orthorhombic space group and exhibits inter- and intramolecular hydrogen bonding . These structural features are crucial for the stability and reactivity of the compound. Although the exact molecular structure of tert-Butyl 2-(1-methylhydrazinyl)acetate is not provided, it can be inferred that tert-butyl groups generally impart steric bulk, which can influence the overall molecular conformation and reactivity.
Chemical Reactions Analysis
Tert-butyl groups are known to participate in various chemical reactions. For instance, the nitration of tert-butyl-substituted benzene derivatives can lead to the formation of adducts that undergo further transformations, such as solvolysis and isomerization . These reactions highlight the reactivity of tert-butyl groups under different conditions and their potential to form diverse products. The use of tert-butyl groups in synthesis can thus facilitate the formation of complex molecules with specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by the presence of the tert-butyl group. For example, the density, crystal volume, and hydrogen bonding interactions are specific physical properties that can be determined through crystallographic analysis . The tert-butyl group's steric effects can also affect the compound's solubility, boiling point, and stability. These properties are essential for understanding the behavior of tert-butyl compounds in various environments and can guide their application in synthesis and industry.
Applications De Recherche Scientifique
Degradation Pathways and Environmental Applications
Studies on tert-butyl compounds, such as the degradation pathways of methyl tert-butyl ether (MTBE) using UV/H2O2 processes, offer insights into environmental remediation techniques. These processes result in the generation of various byproducts, indicating the complexity of chemical transformations and the potential for designing environmental treatment methods for organic pollutants (Stefan, Mack, & Bolton, 2000).
Catalysis and Organic Synthesis
Research on the alkylation of acetates using primary alcohols and diols in the presence of tert-BuOK and iridium catalysts highlights the significance of tert-butyl compounds in facilitating synthetic pathways for carboxylates, important intermediates in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).
Analytical Chemistry and Solubility Studies
The thermodynamics of solution studies of alkyl acetates, including tert-butyl acetate, in water provide fundamental data on solubility, Gibbs free energy, enthalpy, and entropy. Such studies are crucial for understanding the physicochemical properties of substances in various solvents, which has implications in formulation science and analytical chemistry (Šegatin & Klofutar, 2001).
Material Science and Spectroscopy
Conformational analysis of tert-butyl acetate through microwave spectroscopy and quantum chemical calculations reveals structural dynamics and electronic properties, informing the design and characterization of molecular materials (Zhao et al., 2016).
Nitration and Chemical Transformations
Research into the nitration of tert-butyltoluene leading to various nitroacetoxy adducts demonstrates the utility of tert-butyl compounds in complex organic transformations, which are foundational in synthetic organic chemistry (Fischer & Woderer, 1976).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[amino(methyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5-9(4)8/h5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAZZEYMVIVFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473034 |
Source


|
| Record name | tert-Butyl 2-(1-methylhydrazinyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1-methylhydrazinyl)acetate | |
CAS RN |
144036-71-5 |
Source


|
| Record name | tert-Butyl 2-(1-methylhydrazinyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

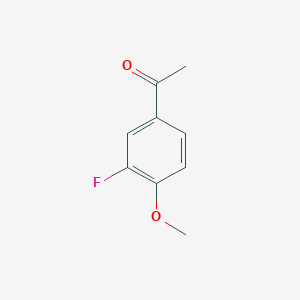
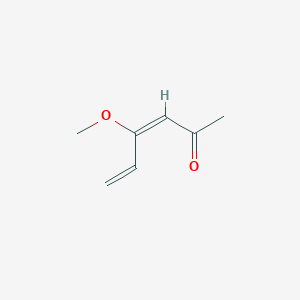
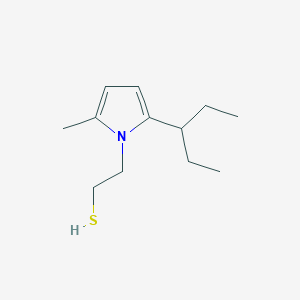
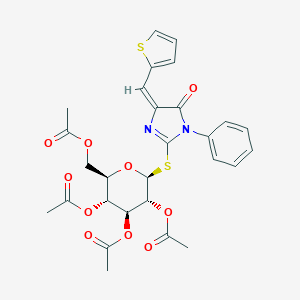
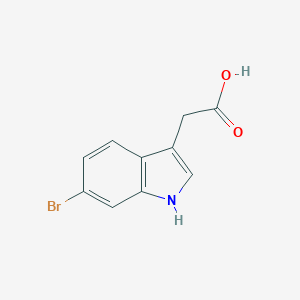
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
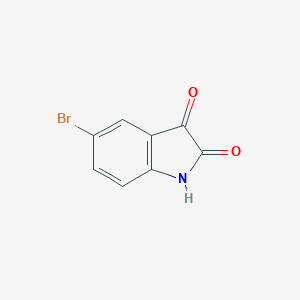
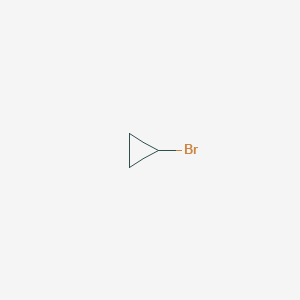
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
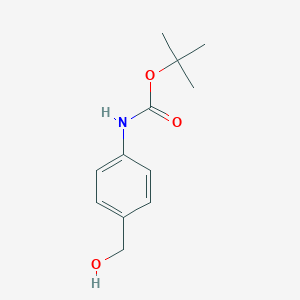
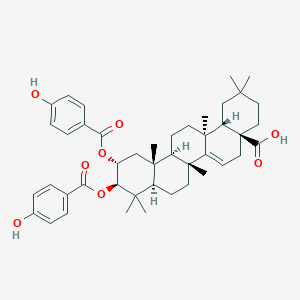
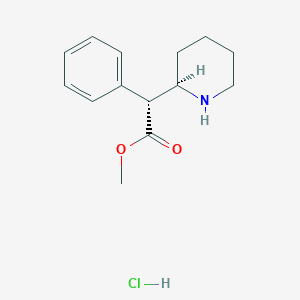
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
